Product packaging for methyl N-(4-chlorophenyl)carbamodithioate(Cat. No.:CAS No. 705-69-1)

methyl N-(4-chlorophenyl)carbamodithioate

Cat. No.: B12214274
CAS No.: 705-69-1
M. Wt: 217.7 g/mol
InChI Key: KKVFZIARMREJRL-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Significance of Carbamodithioate Chemistry in Research

The journey of organic chemistry began in 1806 when Jöns Jacob Berzelius coined the term for the study of compounds from biological sources. lumenlearning.com A significant milestone was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic materials, challenging the prevailing theory of vitalism. lumenlearning.com Dithiocarbamates, a class of organosulfur compounds, have been a subject of scientific inquiry since the early 20th century, with their first significant applications emerging in the 1930s. researchgate.netnih.gov These compounds, characterized by the R2NCS2− functional group, are derived from the reaction of a primary or secondary amine with carbon disulfide. wikipedia.orgnih.gov

Initially, the industrial applications of dithiocarbamates, such as in rubber vulcanization and as fungicides in agriculture, drove research interest. nih.govwikipedia.orgnih.gov Since the 1940s, dithiocarbamate (B8719985) complexes with metals like manganese and zinc have been extensively used as agricultural fungicides. wikipedia.org The versatility of dithiocarbamates stems from their ability to act as chelating agents, forming stable complexes with a wide range of transition metals. mdpi.comresearchgate.netnih.gov This property has led to their use in various fields, including heavy metal remediation and the synthesis of other chemical compounds. researchgate.netnih.govencyclopedia.pub

In recent decades, the focus of dithiocarbamate research has expanded significantly into the biomedical field. nih.gov Their potential as anticancer, antimicrobial, and antiviral agents is now a major area of investigation. nih.govnih.govmdpi.com The ability of dithiocarbamates to interact with biological systems, often through their metal-binding properties and reactivity with thiol groups, underpins their diverse pharmacological activities. nih.gov The continuous exploration of new synthetic routes, including greener and more efficient methods, highlights the sustained contemporary significance of carbamodithioate chemistry in academic research. researchgate.net

Foundational Principles of Methyl N-(4-chlorophenyl)carbamodithioate as a Chemical Entity

This compound is a specific derivative within the dithiocarbamate family. Its chemical structure consists of a central carbamodithioate core to which a methyl group and a 4-chlorophenyl group are attached. The general structure of a dithiocarbamate ester is R2N-C(=S)-S-R'. wikipedia.org In this specific case, one 'R' group on the nitrogen is a hydrogen, the other is a 4-chlorophenyl group, and the esterifying 'R' group is a methyl group.

The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. wikipedia.org For N-substituted dithiocarbamates, the corresponding amine, in this case, 4-chloroaniline (B138754), would be reacted with carbon disulfide. Subsequent S-alkylation with a methylating agent would yield this compound. wikipedia.org

The chemical properties of dithiocarbamates are influenced by the resonance structures that describe the delocalization of electrons within the N-C(S)S core. wikipedia.org The nitrogen atom's lone pair of electrons participates in pi-bonding, leading to a partial double bond character in the C-N bond. wikipedia.org This electronic configuration makes dithiocarbamates effective ligands for metal ions, typically binding in a bidentate fashion through the two sulfur atoms. wikipedia.orgnih.gov The presence of the 4-chlorophenyl group, an electron-withdrawing substituent, can influence the electronic properties and, consequently, the reactivity and biological activity of the molecule.

Overview of Key Academic Research Domains Pertaining to this compound

Academic research on dithiocarbamates, including derivatives like this compound, spans several key domains:

Synthetic and Medicinal Chemistry : A significant portion of research focuses on the synthesis of novel dithiocarbamate derivatives and the evaluation of their biological activities. researchgate.net This includes exploring their potential as anticancer, antifungal, antibacterial, and antiviral agents. nih.govnih.govmdpi.com The structural flexibility of dithiocarbamates allows for the introduction of various substituents to modulate their pharmacological profiles. nih.gov

Coordination Chemistry : The ability of dithiocarbamates to form stable complexes with transition metals is a major area of study. mdpi.comresearchgate.net Researchers investigate the synthesis, structure, and properties of these metal complexes for applications in catalysis, materials science, and as precursors for nanoparticles. researchgate.netresearchgate.net

Agricultural Chemistry : Dithiocarbamates have a long history of use as fungicides and pesticides. nih.gov Research in this area continues to explore the development of new and more effective agrochemicals, as well as understanding their mode of action and environmental fate. nih.govgii.co.jp

Analytical Chemistry : Dithiocarbamates are utilized as chelating agents for the preconcentration and determination of trace metals in environmental and biological samples. researchgate.net Their ability to form colored or electroactive complexes with metal ions is exploited in various analytical techniques.

While specific research on this compound is not extensively documented in the provided search results, its structural features suggest potential applications in these established domains of dithiocarbamate research. For instance, compounds with similar structures, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, have been studied for their cellular pharmacology as potential antineoplastic agents. nih.gov

Methodological Paradigms Employed in the Study of this compound

The study of this compound and related compounds employs a range of standard chemical and analytical techniques:

Synthesis and Purification : The synthesis of dithiocarbamates is typically carried out using standard organic chemistry techniques, followed by purification methods such as recrystallization or chromatography. nih.govmdpi.com

Structural Characterization : A variety of spectroscopic methods are used to confirm the structure of newly synthesized compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups, such as the C=S and C-N bonds. researchgate.netresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compounds. researchgate.netresearchgate.net

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure in the solid state. nih.gov

Biological Evaluation : To assess the potential pharmacological activity, a variety of in vitro and in vivo assays are used. nih.gov These can include enzyme inhibition assays, cell viability assays against cancer cell lines, and antimicrobial activity tests. nih.govmdpi.com

Computational Studies : Molecular modeling and docking studies can be used to predict the binding interactions of dithiocarbamates with biological targets and to understand structure-activity relationships. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNS2 B12214274 methyl N-(4-chlorophenyl)carbamodithioate CAS No. 705-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-chlorophenyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KKVFZIARMREJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8ClNS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220768
Record name Carbanilic acid, p-chlorodithio-, methyl ester
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Molecular Weight

217.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

705-69-1
Record name Methyl N-(4-chlorophenyl)carbamodithioate
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Record name Carbanilic acid, p-chlorodithio-, methyl ester
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Record name Carbanilic acid, p-chlorodithio-, methyl ester
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Record name Methyl (p-chlorophenyl)dithiocarbamate
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Synthetic Methodologies and Strategic Approaches to Methyl N 4 Chlorophenyl Carbamodithioate

Conventional Synthetic Pathways for the Formation of Methyl N-(4-chlorophenyl)carbamodithioate

The most common and straightforward method for synthesizing this compound is a one-pot, three-component reaction. This reaction involves the nucleophilic attack of 4-chloroaniline (B138754) on carbon disulfide, followed by the S-alkylation of the resulting dithiocarbamate (B8719985) salt with methyl iodide.

The general reaction scheme is as follows:

4-Cl-C6H4-NH2 + CS2 + CH3I → 4-Cl-C6H4-NH-C(=S)S-CH3 + HI

This method is widely adopted due to its simplicity and the ready availability of the starting materials.

Exploration of Reaction Conditions and Catalyst Systems

The synthesis of dithiocarbamates, including this compound, is often carried out in the presence of a base to deprotonate the amine and facilitate the formation of the dithiocarbamate anion. Common bases employed include sodium hydroxide, potassium hydroxide, or a tertiary amine like triethylamine. The choice of solvent can vary, with polar solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) being frequently used.

While many conventional syntheses of dithiocarbamates are performed without a catalyst, some studies have explored the use of catalysts to enhance reaction rates and yields. However, for the synthesis of simple S-alkyl dithiocarbamates like the title compound, a catalyst is often not necessary.

The reaction is typically conducted at room temperature or with gentle heating to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Optimization Studies for Yield Enhancement and Purity

Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the stoichiometry of the reactants, the choice of base and solvent, the reaction temperature, and the reaction time.

For instance, using a slight excess of carbon disulfide and methyl iodide can help to drive the reaction to completion. The concentration of the reactants can also play a role, with more concentrated solutions sometimes leading to faster reaction rates. Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to remove any unreacted starting materials or byproducts. The purity of the synthesized compound is then confirmed using analytical techniques like melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Innovations in the Synthesis of this compound and its Analogues

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in organic chemistry. This has led to several innovations in the synthesis of dithiocarbamates.

Development of Green Chemistry-Compliant Synthetic Protocols

In line with the principles of green chemistry, several modifications to the conventional synthesis of dithiocarbamates have been reported. These include the use of water as a solvent, which is a significant improvement over volatile organic solvents. Reactions in aqueous media are often faster and can lead to high yields of the desired products.

Solvent-free reaction conditions have also been explored, where the reactants are mixed together without any solvent. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating. Such methods reduce waste and simplify the work-up procedure. Furthermore, catalyst-free syntheses are inherently greener as they avoid the use of potentially toxic and expensive metal catalysts.

Green Chemistry ApproachDescriptionAdvantages
Aqueous Media Using water as the reaction solvent.Environmentally benign, often faster reaction rates, simplified workup.
Solvent-Free Conditions Reactants are mixed without a solvent, often with grinding or heating.Reduced waste, lower cost, simplified purification.
Catalyst-Free Synthesis The reaction proceeds without the need for a catalyst.Avoids toxic and expensive catalysts, simplifies purification.

Application of Modern Organic Synthesis Techniques

Modern organic synthesis techniques have also been applied to the preparation of dithiocarbamates. One notable example is the use of visible-light-induced photocatalysis. In this approach, a photocatalyst absorbs visible light and initiates the reaction, often under mild conditions. This technique offers a high degree of control and can be used to synthesize a variety of dithiocarbamates with good yields.

Microwave-assisted synthesis is another modern technique that has been employed. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods.

Chemo- and Regioselectivity in the Synthesis of Substituted Methyl N-(4-chlorophenyl)carbamodithioates

When synthesizing derivatives of this compound with additional substituents on the phenyl ring, the principles of chemo- and regioselectivity become important.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the synthesis of substituted dithiocarbamates, if the substituted aniline (B41778) contains other reactive functional groups, the reaction conditions must be chosen carefully to ensure that only the amino group reacts with carbon disulfide. The high nucleophilicity of the amino group towards carbon disulfide generally ensures good chemoselectivity.

Regioselectivity is concerned with the position at which a reaction occurs in a molecule with multiple possible reaction sites. In the context of synthesizing substituted methyl N-(4-chlorophenyl)carbamodithioates, this pertains to the orientation of substituents on the aromatic ring. The starting material, a substituted 4-chloroaniline, dictates the regiochemistry of the final product. For example, to synthesize methyl N-(2,4-dichlorophenyl)carbamodithioate, one would start with 2,4-dichloroaniline. The inherent reactivity of the substituted aniline, governed by the electronic and steric effects of the substituents, can influence the rate and yield of the dithiocarbamate formation.

The electronic nature of the substituents on the aniline ring can affect the nucleophilicity of the amino group. Electron-donating groups generally increase the nucleophilicity and facilitate the reaction, while electron-withdrawing groups can decrease the reactivity.

Starting AnilineExpected Product
4-Chloro-2-methylanilineMethyl N-(4-chloro-2-methylphenyl)carbamodithioate
4-Chloro-3-nitroanilineMethyl N-(4-chloro-3-nitrophenyl)carbamodithioate
2,4-DichloroanilineMethyl N-(2,4-dichlorophenyl)carbamodithioate

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure a safe, efficient, and economically viable process. Key aspects include the selection of the synthetic route, management of hazardous materials, process optimization, and waste stream treatment.

A common and industrially relevant method for the production of dithiocarbamates is the one-pot reaction involving an amine, carbon disulfide, and an alkylating agent. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the reaction of 4-chloroaniline with carbon disulfide in the presence of a base, followed by methylation with a suitable methylating agent, such as methyl iodide.

Process Description and Key Parameters:

An industrial-scale process for a similar compound, metham sodium (sodium N-methyldithiocarbamate), involves reacting methylamine (B109427) and carbon disulfide in an aqueous solution. google.com This process can be adapted for the target molecule. The reaction of 4-chloroaniline with carbon disulfide would be carried out in a suitable solvent. While traditional organic solvents can be used, greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) are increasingly being explored to improve the environmental profile of the process. google.com The reaction is typically exothermic, requiring efficient heat exchange to maintain the desired temperature, often between 10-30°C, to ensure selectivity and minimize side reactions. google.com

Following the formation of the dithiocarbamate salt, the subsequent methylation step is crucial. Methyl iodide is a common methylating agent. nih.gov The control of stoichiometry and reaction temperature during this step is critical to maximize the yield of the desired product and minimize the formation of impurities.

Interactive Data Table: Illustrative One-Pot Synthesis Parameters

ParameterValue/ConditionRationale
Reactants 4-Chloroaniline, Carbon Disulfide, Methyl IodideReadily available starting materials for dithiocarbamate synthesis.
Solvent Water, PEG, or DESGreen solvent alternatives to traditional organic solvents.
Base Sodium Hydroxide or Potassium HydroxideTo facilitate the formation of the dithiocarbamate salt.
Temperature 10-30°C (Dithiocarbamate formation), 35-60°C (Methylation)Temperature control is crucial for reaction kinetics and selectivity. google.com
Reaction Time 2-3 hours (Dithiocarbamate formation), ~2 hours (Methylation)Sufficient time to ensure complete conversion. google.com
pH 6-10 (During methylation)pH control can influence the reaction rate and product stability. google.com

Purification and Product Isolation:

After the reaction is complete, the product needs to be isolated and purified. Common methods include filtration to remove any solid byproducts, followed by crystallization or distillation of the crude product. nih.gov For solid products, washing with a suitable solvent like cold ethanol or diethyl ether can help remove impurities. nih.gov The purity of the final product can be assessed using various analytical techniques, including chromatography and spectroscopy.

Waste Stream Management:

The production of dithiocarbamates generates waste streams that require proper management. These can include unreacted starting materials, byproducts, and solvents. The handling of toxic and volatile substances like carbon disulfide requires specialized equipment and safety protocols to prevent environmental release and ensure worker safety. google.com Treatment of wastewater from the process is also a critical consideration. google.com The development of more atom-economical and environmentally friendly synthetic routes is an ongoing area of research to minimize waste generation. organic-chemistry.org

Advanced Structural Characterization of Methyl N 4 Chlorophenyl Carbamodithioate

X-ray Crystallographic Analysis of Methyl N-(4-chlorophenyl)carbamodithioate

Determination of Molecular Geometry and Conformational Preferences

A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial coordinates of each atom. This allows for the precise measurement of all bond lengths and angles within the molecule. Key parameters of interest would include the C-S, C=S, C-N, and C-Cl bond lengths, as well as the bond angles around the nitrogen and sulfur atoms, which define the geometry of the dithiocarbamate (B8719985) core.

Furthermore, this analysis would elucidate the conformational preferences of the molecule. This includes the planarity of the dithiocarbamate group and the torsional angles describing the orientation of the 4-chlorophenyl ring relative to the dithiocarbamate moiety. The conformation of the S-methyl group would also be determined.

Interactive Table: Hypothetical Crystallographic Data for this compound Specific experimental data for this compound is not available. The following table is a template for how such data would be presented.

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Analysis of Intermolecular Interactions and Supramolecular Architecture

Beyond the structure of a single molecule, X-ray crystallography details how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, potential N-H···S hydrogen bonds between the amine proton and a sulfur atom of a neighboring molecule would be of primary interest. rsc.org The presence and geometry of such interactions are critical in dictating the supramolecular architecture, which can form chains, sheets, or more complex three-dimensional networks. nih.gov The chlorine atom may also participate in halogen bonding or other weak interactions, further influencing the crystal packing.

Polymorphism and Crystallization Engineering of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Studies on the polymorphism of this compound would involve crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, pressure) to identify if different solid forms can be isolated. Each polymorph would then be characterized by X-ray diffraction to determine its unique crystal packing and intermolecular interactions. Crystallization engineering aims to control this process to predictably produce a desired polymorphic form. No published studies on the polymorphism of this specific compound were found.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Environments

A ¹H NMR spectrum would identify all the unique proton environments in the molecule. For this compound, this would include signals for the N-H proton, the aromatic protons on the chlorophenyl ring, and the protons of the S-methyl group. The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This would allow for the identification of the carbonyl-like carbon of the dithiocarbamate group (C=S), the carbons of the aromatic ring, and the carbon of the S-methyl group.

Interactive Table: Predicted NMR Data for this compound Specific experimental NMR data for this compound is not available. The following table is a template showing the types of signals expected.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
N-H ¹H Data not available e.g., Broad singlet
Aromatic CH ¹H Data not available e.g., Doublet
S-CH₃ ¹H Data not available e.g., Singlet
C=S ¹³C Data not available -
Aromatic C-Cl ¹³C Data not available -
Aromatic C-N ¹³C Data not available -
Aromatic CH ¹³C Data not available -

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : A 2D ¹H-¹H experiment that shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure, such as those on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that correlates directly bonded ¹H and ¹³C atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and the S-methyl proton signal to its carbon.

No specific 2D NMR data for this compound has been found in the literature.

Heteronuclear NMR Studies (e.g., ¹⁵N NMR)

Heteronuclear NMR, particularly ¹⁵N NMR spectroscopy, serves as a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, the ¹⁵N chemical shift provides direct insight into the hybridization and bonding characteristics of the nitrogen atom in the dithiocarbamate moiety.

The nitrogen atom in the N-C(S)S core of dithiocarbamates exhibits partial sp² character due to the delocalization of its lone pair of electrons into the C=S bond. This resonance effect increases the electron density at the sulfur atoms and imparts a degree of double-bond character to the C-N bond. The ¹⁵N chemical shift is highly sensitive to this electronic delocalization and the nature of the substituents on the nitrogen atom.

While specific experimental ¹⁵N NMR data for this compound is not extensively published, the expected chemical shift can be estimated based on data from analogous structures such as amides, carbamates, and thioamides. science-and-fun.deresearchgate.netnih.gov The electron-withdrawing nature of the 4-chlorophenyl group and the electronic characteristics of the dithiocarbamate group are the primary determinants of the nitrogen's chemical shift. The ¹⁵N chemical shift is a measure of the relative electron density at the nitrogen nucleus; increased shielding from higher electron density results in a shift to a lower frequency (lower ppm value). usn.no In this case, the delocalization of the nitrogen lone pair into the thiocarbonyl group would deshield the nitrogen nucleus, shifting it downfield.

Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen in this compound and Related Functional Groups.

Functional GroupTypical ¹⁵N Chemical Shift Range (ppm, relative to NH₃)Influencing Factors
Aliphatic Amines0 to 90Degree of substitution, alkyl chain structure.
Amides (R-C(=O)NR₂)95 to 160Resonance with carbonyl group, substitution on nitrogen.
Thioamides (R-C(=S)NR₂)135 to 160Resonance with thiocarbonyl group, which is similar to but distinct from carbonyl.
Carbamates (RO-C(=O)NR₂)60 to 130Influence of both alkoxy and amino groups on the carbonyl.
Dithiocarbamates (RS-C(=S)NR₂)130 to 170 (Estimated)Strong delocalization of N lone pair into the C=S bond; electronic effect of the N-aryl substituent (4-chlorophenyl).

Vibrational Spectroscopy of this compound (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. These techniques are essential for identifying functional groups and confirming the structural integrity of this compound.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to specific stretching and bending motions of its constituent bonds. The assignment of these modes is based on established group frequencies for dithiocarbamates, aromatic compounds, and alkyl groups. sysrevpharm.orgajrconline.orgbiotech-asia.org

Key vibrational modes include:

N-H Stretching (νN-H): A sharp band expected in the 3300-3100 cm⁻¹ region.

Aromatic C-H Stretching (νC-H): Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching (νC-H): From the S-methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching (νC=C): Multiple bands in the 1600-1450 cm⁻¹ range.

Thioureide Band (νC-N): A strong and diagnostically important band located between 1510 cm⁻¹ and 1450 cm⁻¹. ajrconline.org The position of this band is indicative of the C-N bond order.

C-S Stretching (νC-S): Dithiocarbamates typically show characteristic bands for the C-S single bond and C=S double bond stretches in the 1050-950 cm⁻¹ and 750-600 cm⁻¹ regions, respectively. sysrevpharm.orgajrconline.org

C-Cl Stretching (νC-Cl): A strong band expected in the 850-800 cm⁻¹ region, characteristic of a para-substituted chlorobenzene (B131634).

Table 2: Assignment of Principal Vibrational Modes for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
N-H stretch3300 - 3100Medium, Sharp
Aromatic C-H stretch3100 - 3000Medium to Weak
Aliphatic C-H stretch (S-CH₃)2980 - 2850Medium to Weak
Aromatic C=C stretch1600 - 1450Medium to Strong
C-N stretch (Thioureide band)1510 - 1450Strong
C-S stretch (asymmetric)1050 - 950Strong
C-Cl stretch850 - 800Strong
C=S stretch (symmetric)750 - 600Medium

Correlating Spectral Signatures with Structural Features

The vibrational spectrum provides more than just a list of functional groups; it offers nuanced information about the molecule's electronic structure. For this compound, the frequency of the thioureide ν(C-N) band is particularly insightful. This vibration has a significant contribution from the C-N stretching mode. Due to resonance, the N-C(S)S linkage is planar, and the C-N bond possesses considerable double-bond character. wikipedia.org A higher frequency for the ν(C-N) band (approaching that of a C=N double bond, ~1650 cm⁻¹) indicates a greater contribution from the zwitterionic resonance structure and thus a higher C-N bond order. The presence of the electron-withdrawing 4-chlorophenyl group influences the delocalization of the nitrogen lone pair, which in turn affects the position of this band.

Furthermore, the out-of-plane C-H bending vibrations of the benzene (B151609) ring, typically found below 900 cm⁻¹, are diagnostic of the substitution pattern. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range, which would overlap with the C-Cl stretching vibration.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways of this compound

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments. For this compound, HRMS is used to confirm its elemental composition, C₈H₈ClNS₂. The calculated monoisotopic mass can be distinguished from other potential compounds with the same nominal mass but different elemental formulas.

Table 3: Theoretical Isotopic m/z Values for the Molecular Ion [M]⁺• of C₈H₈ClNS₂.

Isotopologue FormulaTheoretical m/zRelative Abundance (%)
C₈H₈³⁵ClNS₂216.97867100.0
C₈H₈³⁷ClNS₂218.9757232.0
¹³CC₇H₈³⁵ClNS₂217.982028.8

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be clearly visible in the mass spectrum, with a prominent M+2 peak at approximately 32% the intensity of the molecular ion peak, further confirming the presence of a single chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. biotech-asia.org The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

Common fragmentation pathways for dithiocarbamate esters include:

Loss of the S-methyl group: Cleavage of the S-CH₃ bond to lose a methyl radical (•CH₃), resulting in the [M - 15]⁺ ion.

Formation of an isothiocyanate: Cleavage of the C(S)-S bond, leading to the formation of the 4-chlorophenyl isothiocyanate radical cation, [Cl-C₆H₄-N=C=S]⁺•.

Cleavage of the N-C bond: Fragmentation of the bond between the nitrogen and the thiocarbonyl carbon, leading to ions corresponding to the chlorophenylamino moiety or the [C(S)SCH₃]⁺ fragment. researchgate.netrsc.org

Loss of a chlorine atom: Cleavage of the C-Cl bond from the aromatic ring.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([C₈H₈ClNS₂]⁺•, m/z = 217).

Proposed Fragment StructureFormulam/z (for ³⁵Cl)Neutral Loss
[M - •CH₃]⁺C₇H₅ClNS₂⁺202•CH₃
[ClC₆H₄NCS]⁺•C₇H₄ClNS⁺•169•SCH₃
[ClC₆H₄NH]⁺•C₆H₅ClN⁺•126•CS₂CH₃
[C₆H₄NH]⁺•C₆H₅N⁺•91Cl•, •CS₂CH₃
[CS₂CH₃]⁺CH₃S₂C⁺91•NC₆H₄Cl

The analysis of these fragment ions allows for the confident confirmation of the connectivity of the atoms within the molecule, solidifying the structural assignment of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques to probe the electronic structure of molecules. These methods provide insights into the energy levels of electrons in different orbitals and how they are affected by the molecular environment.

The UV-Vis absorption spectrum of this compound is expected to be characterized by the presence of specific chromophores within its structure. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength in the visible or ultraviolet region. The primary chromophores in this compound are the 4-chlorophenyl group and the dithiocarbamate moiety (-NC(S)S-).

The electronic transitions observed in the UV-Vis spectrum are typically of the following types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic ring of the 4-chlorophenyl group is a major contributor to these transitions. These are typically high-energy transitions and result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the sulfur and nitrogen atoms of the dithiocarbamate group, to a π* antibonding orbital. These transitions are generally of lower energy than π → π* transitions and appear at longer wavelengths with lower intensity. The C=S bond in the dithiocarbamate group is a key site for such transitions.

Intramolecular Charge Transfer (ICT) Transitions: In molecules containing both electron-donating and electron-withdrawing groups, it is possible to observe ICT transitions. In this compound, the dithiocarbamate group can act as an electron donor, while the 4-chlorophenyl group can act as an electron acceptor. ICT bands are often sensitive to the polarity of the solvent.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For a molecule to be fluorescent, it must be able to return from the excited electronic state to the ground state via radiative decay. The fluorescence spectrum is typically a mirror image of the longest wavelength absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state. The fluorescence properties of dithiocarbamates can be influenced by factors such as the nature of the substituents and the presence of heavy atoms.

Solvatochromism is the phenomenon where the position of an absorption or emission band of a substance changes with the polarity of the solvent. wikipedia.orgscirp.org This effect provides valuable information about the difference in the polarity of the ground and excited states of a molecule.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap between the two states and a shift of the absorption maximum (λmax) to a longer wavelength. scirp.org

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in an increase in the transition energy and a shift of λmax to a shorter wavelength. scirp.org

For this compound, the presence of the polarizable dithiocarbamate group and the chloro-substituted aromatic ring suggests that it is likely to exhibit solvatochromism. By measuring the UV-Vis absorption spectra in a series of solvents with varying polarities (e.g., from non-polar solvents like hexane (B92381) to polar solvents like ethanol (B145695) and acetonitrile), one could determine the nature of the electronic transitions. A significant shift in the λmax of the longest wavelength absorption band with solvent polarity would be indicative of a charge transfer character for that transition.

Hypothetical Data for Solvatochromic Study

While experimental data for the target compound is unavailable, the following table illustrates how solvatochromic data for a related compound might be presented. The data shown is for illustrative purposes only and does not represent measured values for this compound.

Table 1: Hypothetical UV-Vis Absorption Data in Various Solvents

Solvent Dielectric Constant (ε) λmax (nm)
n-Hexane 1.88 280
Dichloromethane 8.93 285
Acetone 20.7 288
Acetonitrile (B52724) 37.5 290
Ethanol 24.5 292

A plot of the absorption maximum (in wavenumbers, cm⁻¹) versus a solvent polarity function (like the Lippert-Mataga plot) could be used to estimate the change in dipole moment upon excitation, providing further insight into the electronic redistribution in the excited state.

Due to the lack of specific experimental data, a detailed quantitative analysis of the electronic spectroscopy of this compound cannot be provided at this time.

Computational and Theoretical Chemistry Studies of Methyl N 4 Chlorophenyl Carbamodithioate

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl N-(4-chlorophenyl)carbamodithioate at the atomic level. These methods provide detailed information about the molecule's electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry and various ground state properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

For instance, a DFT study on a related compound, methyl N-(4-chlorophenyl)carbamate, revealed a dihedral angle of 8.79(11)° between the chlorobenzene (B131634) ring and the carbamate (B1207046) side chain. nih.gov Similar calculations for this compound would be expected to yield comparable structural parameters, with adjustments for the presence of the dithiocarbamate (B8719985) group.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value
Total Energy-1535.4 Hartrees
Dipole Moment3.5 Debye
C=S Bond Length1.65 Å
C-N Bond Length1.38 Å
N-H Bond Length1.01 Å
C-Cl Bond Length1.75 Å

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar organic molecules.

While DFT is a widely used method, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a higher level of accuracy for the electronic structure, albeit at a greater computational cost. These methods are particularly useful for refining the energetics and for systems where electron correlation effects are significant. For this compound, ab initio calculations could be employed to obtain more precise values for the total energy and to validate the results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the dithiocarbamate group, specifically the sulfur atoms, due to their lone pairs of electrons. The LUMO is likely to be distributed over the chlorophenyl ring. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

Table 2: Calculated FMO Energies and Reactivity Indices for this compound

ParameterValue (eV)
EHOMO-6.2
ELUMO-1.8
Energy Gap (ΔE)4.4
Electronegativity (χ)4.0
Chemical Hardness (η)2.2
Global Electrophilicity (ω)3.64

Note: These values are representative and would be derived from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of molecules over time. samipubco.com An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the accessible conformations of the molecule and the rotational barriers around its single bonds.

Such simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a dynamic picture of the molecule's structure. The results can be analyzed to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its vibrational frequencies (FT-IR and Raman spectra), as well as its 1H and 13C NMR chemical shifts. nih.gov

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net A good agreement between the calculated and experimental spectra would confirm the accuracy of the computational model and the predicted molecular structure.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Carbamate

Spectroscopic DataPredicted ValueExperimental Value
C=O Stretch (IR)1730 cm-11735 cm-1
N-H Stretch (IR)3350 cm-13340 cm-1
Aromatic C-H (1H NMR)7.2-7.4 ppm7.3 ppm
Methyl C (13C NMR)55 ppm52 ppm

Note: This table illustrates the typical agreement between predicted and experimental data for a similar molecule, as specific data for this compound is not available.

Computational Design and Virtual Screening of Novel this compound Analogues

The insights gained from computational studies of this compound can be used to design novel analogues with improved properties. For example, by modifying the substituents on the phenyl ring or the dithiocarbamate group, it is possible to tune the electronic properties, reactivity, and potential biological activity of the molecule.

Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a specific biological target. mdpi.commdpi.com If this compound is found to have a desirable biological activity, a virtual screening campaign could be initiated to identify other molecules with similar properties. This process often involves pharmacophore modeling, where the key chemical features required for activity are defined, and molecular docking, which predicts the binding mode and affinity of a ligand to a receptor. nih.govmdpi.com This approach can significantly accelerate the discovery of new and more potent analogues. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are predictive computational tools used in chemistry and pharmacology to estimate the physicochemical properties of a chemical compound based on its molecular structure. nih.gov These models establish a mathematical relationship between the structural features of a molecule, known as molecular descriptors, and a specific property of interest. nih.gov The fundamental principle of QSPR is that the structure of a molecule dictates its properties. By quantifying structural attributes, it becomes possible to predict properties for which experimental data is unavailable, which is particularly useful for newly synthesized or hypothetical compounds. nih.govnih.gov

The development of a robust QSPR model involves several key stages. Initially, a dataset of compounds with known experimental values for the target property is compiled. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound in the dataset. These descriptors can encode various aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional information. researchgate.net Subsequently, a mathematical model is constructed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to correlate the descriptors with the property of interest. The final step involves rigorous validation of the model to ensure its predictive accuracy and reliability. nih.gov

While no specific QSPR models have been published in the scientific literature for this compound, the principles of QSPR can be applied to predict its various chemical attributes. For instance, a QSPR model could be developed to predict properties such as boiling point, density, and pKa.

To illustrate how such a model might be constructed, consider the data for a structurally related compound, (4-chlorophenyl) N-methylcarbamate. While this is a different molecule, the types of data used are analogous to what would be required for a QSPR study of this compound.

Table 1: Physicochemical Properties of (4-chlorophenyl) N-methylcarbamate

PropertyValue
Melting Point115-116 °C
Boiling Point (Predicted)254.0±32.0 °C
Density (Predicted)1.28±0.06 g/cm³
pKa (Predicted)11.83±0.70

This data is for (4-chlorophenyl) N-methylcarbamate and is presented for illustrative purposes of the types of data used in QSPR studies. chemicalbook.com

In a hypothetical QSPR study for a series of carbamodithioates including this compound, these experimentally determined or predicted properties would be correlated with calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors for QSPR Modeling

Descriptor TypeExample DescriptorsInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtomic connectivity and branching of the molecule.
Geometrical Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Electronic Dipole Moment, Partial Atomic ChargesDistribution of electrons within the molecule.
Constitutional Molecular Weight, Atom and Bond CountsBasic composition of the molecule.

A resulting QSPR model would take the form of an equation that could be used to predict the properties of other, structurally similar carbamodithioates. The development of such models would be invaluable for the efficient screening and design of new compounds with desired chemical attributes, reducing the need for extensive experimental synthesis and testing. nih.gov

Reactivity, Reaction Mechanisms, and Coordination Chemistry of Methyl N 4 Chlorophenyl Carbamodithioate

Fundamental Reaction Pathways and Mechanistic Elucidation Involving Methyl N-(4-chlorophenyl)carbamodithioate

The fundamental reaction pathways of this compound are centered around the versatile dithiocarbamate (B8719985) moiety, which can participate in a range of chemical transformations.

The carbamodithioate group (-NCSS-) in this compound exhibits both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen atom can be delocalized onto the sulfur atoms, leading to resonance structures that enhance the nucleophilicity of the sulfur atoms. nih.gov This makes the dithiocarbamate anion a potent nucleophile, readily reacting with electrophiles. For instance, dithiocarbamate salts are easily S-alkylated. wikipedia.org

Conversely, the carbon atom of the CS₂ group is electrophilic and can be attacked by nucleophiles. The reactivity of the dithiocarbamate moiety can be tuned by the electronic effects of the substituents on the nitrogen atom. nih.gov In the case of this compound, the presence of the electron-withdrawing 4-chlorophenyl group is expected to influence the electron density distribution within the dithiocarbamate group, affecting its reactivity compared to alkyl-substituted dithiocarbamates.

Dithiocarbamates can also undergo oxidation to form thiuram disulfides. wikipedia.org This redox chemistry is a key aspect of their reactivity profile. Radical-mediated reactions of dithiocarbamates have also been explored, demonstrating their versatility in organic synthesis. bham.ac.uk

The stability of dithiocarbamates is highly dependent on pH. Generally, dithiocarbamates are susceptible to hydrolysis, particularly under acidic conditions, to yield carbon disulfide and the corresponding amine. mdpi.comcdnsciencepub.com The rate of decomposition is influenced by factors such as the type of substituents on the nitrogen atom and the pH of the medium. mdpi.com For instance, the acid-catalyzed hydrolysis is a primary degradation route for many dithiocarbamates. mdpi.com In strongly alkaline conditions, degradation can also occur, leading to a mixture of sulfur-containing products. mdpi.com

The degradation of dithiocarbamates can also be influenced by the presence of metal ions, with which they can form stable complexes. The hydrolysis of these complexes can be a key step in their environmental fate. nih.gov

The thermal decomposition of dithiocarbamates, particularly their metal complexes, has been a subject of study. The decomposition pathways can be complex, often occurring in multiple stages. akjournals.comresearchgate.netakjournals.comresearchgate.net For many transition metal dithiocarbamate complexes, thermal decomposition leads to the formation of metal sulfides as the final product. akjournals.comresearchgate.net The thermal stability and decomposition products are dependent on the specific metal and the organic substituents on the dithiocarbamate ligand.

The photochemical behavior of dithiocarbamate complexes has also been investigated. Photolysis of dithiocarbamate complexes, especially in the presence of halogenated solvents, can lead to the formation of various photoproducts through complex reaction mechanisms. nih.govacs.org Light-catalyzed reactions of dithiocarbamates have been utilized in organic synthesis to create novel molecular structures. nih.govencyclopedia.pub

This compound as a Ligand in Coordination Chemistry

Dithiocarbamates are highly versatile ligands that form stable complexes with a wide range of metal ions, including transition metals, main group metals, lanthanides, and actinides. nih.govnih.gov The ability of the dithiocarbamate moiety to act as a strong chelating agent is due to the presence of two sulfur donor atoms. nih.govbaselius.ac.in

Metal complexes of dithiocarbamates are typically synthesized by the reaction of a dithiocarbamate salt (often the sodium or potassium salt) with a metal salt in a suitable solvent. jetir.orgjocpr.comsysrevpharm.org The resulting metal complexes can then be isolated and purified. While no specific metal complexes of this compound are detailed in the provided search results, the general synthetic methodology for dithiocarbamate complexes would be applicable.

The characterization of these complexes is routinely performed using a variety of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the dithiocarbamate ligand, such as the C-N and C-S stretching frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand framework within the complex. tandfonline.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion. tandfonline.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. tandfonline.com

Elemental Analysis: To confirm the empirical formula of the synthesized complex. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. nih.gov

Typical Characterization Data for Metal Dithiocarbamate Complexes

TechniqueInformation ObtainedTypical Observations for Dithiocarbamate Complexes
FTIR SpectroscopyVibrational modes of functional groupsCharacteristic ν(C-N) band around 1450-1550 cm⁻¹ and ν(C-S) bands around 950-1050 cm⁻¹. nih.gov
¹H and ¹³C NMRStructural information of the organic ligandChemical shifts of the protons and carbons in the organic substituents. The ¹³C NMR signal for the NCS₂ carbon is typically found in the range of 200-220 ppm. niscair.res.in
UV-Visible SpectroscopyElectronic transitions (d-d transitions, charge transfer)Bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. tandfonline.comniscair.res.in
X-ray CrystallographyMolecular structure and coordination geometryProvides precise bond lengths, bond angles, and coordination number of the metal center. nih.gov

Dithiocarbamate ligands are known to exhibit several coordination modes, with the most common being bidentate chelation, where both sulfur atoms coordinate to the metal center, forming a four-membered ring. nih.govbaselius.ac.inresearchgate.net This bidentate coordination can be symmetric, with equal M-S bond lengths, or asymmetric (anisobidentate). nih.gov

Other coordination modes are also possible, including:

Monodentate: Where only one sulfur atom is coordinated to the metal. nih.govresearchgate.net

Bidentate Bridging: Where the dithiocarbamate ligand bridges two metal centers. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the dithiocarbamate ligand, and the presence of other ligands in the coordination sphere. researchgate.net For a ligand like this compound, a bidentate coordination mode would be the most expected, similar to other dithiocarbamates. baselius.ac.in

Spectroscopic and Structural Analysis of Transition Metal Complexes

The formation of transition metal complexes with this compound as a ligand results in compounds with distinct spectroscopic and structural features. The dithiocarbamate moiety typically acts as a bidentate ligand, coordinating to the metal center through its two sulfur atoms. nih.govnih.gov This chelation imparts considerable stability to the resulting complexes. nih.gov

Spectroscopic techniques are pivotal in elucidating the coordination environment and electronic structure of these complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand, this compound, is characterized by several key absorption bands. The stretching vibration of the N-H group, the C-N bond within the dithiocarbamate group, and the C-S bonds are particularly informative. Upon complexation with a transition metal, significant shifts in these vibrational frequencies are observed.

A crucial band in the IR spectra of dithiocarbamate complexes is the ν(C-N) stretching vibration. The partial double bond character of this bond, arising from the delocalization of the nitrogen lone pair, gives this band a frequency typically in the range of 1450-1550 cm⁻¹. sysrevpharm.org The position of this band is sensitive to the nature of the substituent on the nitrogen atom and the electron-donating or -withdrawing properties of the metal center. Another important region is around 1000 cm⁻¹, where the ν(C-S) stretching vibrations are found. sysrevpharm.org The presence of a single strong band in this region is often indicative of a symmetric bidentate coordination of the dithiocarbamate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the organic framework of the ligand within the metal complex. In diamagnetic complexes, the chemical shifts of the protons and carbons in the 4-chlorophenyl group and the methyl group provide insights into the electronic environment around the ligand. For instance, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons. The integration of these signals confirms the stoichiometry of the ligand in the complex. In paramagnetic complexes, the NMR signals are often broadened and shifted, providing information about the distribution of unpaired electron spin density onto the ligand.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet and visible regions. These arise from the transfer of electron density from the sulfur atoms of the dithiocarbamate ligand to the d-orbitals of the metal ion. In addition to these charge transfer bands, weaker d-d transitions may be observed, particularly for complexes of first-row transition metals. The energies of these transitions are dependent on the geometry of the complex and the identity of the metal ion. nih.gov

Interactive Table: Spectroscopic Data for a Hypothetical Ni(II) Complex

Spectroscopic TechniqueObserved FeatureInterpretation
IRν(C-N) at ~1500 cm⁻¹Bidentate coordination of the ligand.
IRSingle ν(C-S) at ~1000 cm⁻¹Symmetrical chelation of the dithiocarbamate.
¹H NMR (Diamagnetic)Signals for aromatic and methyl protonsConfirms ligand structure.
UV-VisIntense bands at ~330 nm and ~400 nmS→M charge transfer transitions.
UV-VisWeaker band at ~620 nmd-d transition consistent with square planar Ni(II).

Magnetic Properties of Metal Complexes

The magnetic properties of transition metal complexes of this compound are determined by the number of unpaired electrons on the metal center. gcnayanangal.com The magnetic moment of a complex can be experimentally determined using techniques such as the Gouy method or a SQUID magnetometer. sysrevpharm.org

The spin state of the metal ion is influenced by the ligand field strength of the dithiocarbamate ligand. Dithiocarbamates are generally considered to be weak-field ligands, which typically results in high-spin complexes for first-row transition metals.

For example:

Co(II) complexes: These are expected to be high-spin d⁷ systems with three unpaired electrons, leading to magnetic moments in the range of 4.3-5.2 Bohr magnetons (B.M.) for octahedral geometry. researchgate.netresearchgate.net

Ni(II) complexes: In an octahedral environment, Ni(II) (d⁸) would have two unpaired electrons and a magnetic moment of 2.9-3.4 B.M. researchgate.net Square planar Ni(II) complexes, however, are diamagnetic (0 B.M.).

Cu(II) complexes: These d⁹ complexes have one unpaired electron, resulting in a magnetic moment of approximately 1.7-2.2 B.M. sysrevpharm.org

Fe(III) complexes: Iron(III) dithiocarbamate complexes often exhibit spin-crossover behavior, where there is an equilibrium between the high-spin (S = 5/2) and low-spin (S = 1/2) states. This equilibrium can be sensitive to temperature and pressure.

Interactive Table: Expected Magnetic Moments for High-Spin Complexes

Metal Iond-electron countGeometryUnpaired ElectronsCalculated Spin-Only Moment (B.M.)Expected Experimental Moment (B.M.)
Co(II)d⁷Octahedral33.874.3 - 5.2 researchgate.net
Ni(II)d⁸Octahedral22.832.9 - 3.4 researchgate.net
Cu(II)d⁹Octahedral/Square Planar11.731.7 - 2.2 sysrevpharm.org
Fe(III)d⁵Octahedral55.92~5.9
Mn(II)d⁵Octahedral55.92~5.9

Acid-Base Equilibria and Protonation/Deprotonation Studies of this compound

The dithiocarbamate functional group exhibits acid-base properties. The parent dithiocarbamic acids are generally unstable and readily decompose. wikipedia.org However, their salts, such as the sodium or potassium salt of this compound, are stable.

The key equilibrium involves the protonation of the dithiocarbamate anion to form the corresponding dithiocarbamic acid. The basicity of the dithiocarbamate is influenced by the electronic nature of the substituents on the nitrogen atom. In the case of this compound, the presence of the electron-withdrawing 4-chlorophenyl group is expected to decrease the basicity of the nitrogen and the sulfur atoms compared to alkyl-substituted dithiocarbamates.

Studies on the acid-catalyzed decomposition of aryldithiocarbamates have shown that the reaction proceeds through the protonated dithiocarbamic acid species. researchgate.net The pH-rate profiles for the decomposition of these compounds can be used to determine the acid dissociation constants (pKa) of the dithiocarbamic acids. researchgate.netnih.gov For aryldithiocarbamates, the pKa values are generally lower than those for alkyldithiocarbamates, indicating that they are stronger acids. researchgate.net

The protonation can occur at either the nitrogen or one of the sulfur atoms. Theoretical and experimental studies suggest that in the gas phase, N-protonation is favored, while in solution, S-protonation is more likely. The acid decomposition mechanism often involves an initial S-protonation followed by a rate-determining C-N bond cleavage. nih.gov

Redox Chemistry of this compound and its Derivatives

The dithiocarbamate ligand is redox-active. It can be oxidized to form a thiuram disulfide, which involves the formation of a sulfur-sulfur bond between two dithiocarbamate units. nih.gov This is a two-electron oxidation process for the dimer.

The metal complexes of dithiocarbamates also exhibit a rich redox chemistry. nih.gov The ability of the dithiocarbamate ligand to stabilize metals in various oxidation states is a key feature of their chemistry. wikipedia.org This is attributed to the delocalization of charge within the ligand framework. wikipedia.org

Cyclic voltammetry is a powerful technique for investigating the redox properties of these complexes. auburn.edu Metal-centered and/or ligand-centered redox processes can be observed. For many dithiocarbamate complexes, a one-electron oxidation of the metal center is a common feature. For instance, Ni(II) dithiocarbamate complexes can be oxidized to Ni(III) and even Ni(IV) species. auburn.edu Similarly, Cu(II) complexes can be oxidized to Cu(III).

The redox potential for these processes is influenced by the substituents on the dithiocarbamate ligand. Electron-withdrawing groups, such as the 4-chlorophenyl group, are expected to make the oxidation of the metal center more difficult (i.e., shift the oxidation potential to more positive values) compared to complexes with electron-donating alkyl groups.

The redox chemistry can also be coupled to chemical reactions. For example, the electrochemical oxidation of some metal dithiocarbamate complexes can lead to changes in the coordination mode of the ligand or even ligand dissociation. acs.org In some cases, the inherent electrochemical potential of techniques like electrospray ionization mass spectrometry can induce the oxidation of neutral metal dithiocarbamate complexes. nih.gov

Synthesis and Exploration of Methyl N 4 Chlorophenyl Carbamodithioate Derivatives and Analogues

Strategies for Structural Modification of the Methyl N-(4-chlorophenyl)carbamodithioate Core

The core structure of this compound offers several sites for structural modification, including the nitrogen atom of the carbamodithioate group, the thioester moiety, and the potential for incorporating larger cyclic structures. These modifications allow for the fine-tuning of the molecule's properties.

N-Substitution Analogues and Their Synthetic Access

The secondary amine functionality within the N-(4-chlorophenyl)carbamodithioate core is a prime target for introducing a variety of substituents. The synthesis of N-substituted analogues, including N-alkyl and N-aryl derivatives, can be achieved through several established synthetic routes.

One common approach involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then alkylated. For the synthesis of N-substituted analogues of this compound, this would involve starting with an appropriately substituted N-(4-chlorophenyl)amine.

A general synthetic scheme for N-alkylation can be proposed. The initial step would be the deprotonation of the N-H bond of this compound using a suitable base, followed by reaction with an alkylating agent, such as an alkyl halide. nih.govoncohemakey.comnih.gov

Table 1: Proposed Synthesis of N-Alkyl Analogues of this compound

EntryAlkylating Agent (R-X)Proposed Product
1Methyl IodideMethyl N-(4-chlorophenyl)-N-methylcarbamodithioate
2Ethyl BromideMethyl N-(4-chlorophenyl)-N-ethylcarbamodithioate
3Benzyl ChlorideMethyl N-benzyl-N-(4-chlorophenyl)carbamodithioate

The synthesis of N-aryl analogues can be more challenging and may require transition-metal-catalyzed cross-coupling reactions, for instance, using aryl halides in the presence of a suitable catalyst and base.

Thioester Modifications and Structural Diversification

The methyl thioester group of the parent compound is another key site for structural modification. These modifications can lead to a diverse range of dithiocarbamate derivatives with altered reactivity and properties.

One important reaction for thioester modification is transesterification. This can be achieved by reacting this compound with a different thiol in the presence of a catalyst, leading to the exchange of the methyl group for another alkyl or aryl group.

Furthermore, the concept of an intramolecular N-to-S acyl shift is a powerful tool in peptide chemistry that can be conceptually applied here. nih.govorganic-chemistry.orgpharmaguideline.com While not a direct modification of the existing thioester, it represents a method to form a thioester from a precursor amide. In a hypothetical scenario, a suitably designed precursor could undergo an intramolecular cyclization to form a transient thioester, which could then be trapped.

Another approach is the S-acylation of dithiocarbamate salts with acyl chlorides to form thioanhydrides. lookchem.com This would involve the initial formation of the sodium or potassium salt of N-(4-chlorophenyl)dithiocarbamic acid, followed by reaction with an acyl chloride.

Table 2: Proposed Thioester Modifications of the N-(4-chlorophenyl)carbamodithioate Scaffold

EntryReagentProposed Product Type
1Ethanethiol (in the presence of a catalyst)Ethyl N-(4-chlorophenyl)carbamodithioate
2Benzoyl Chloride (from the dithiocarbamate salt)Benzoic N-(4-chlorophenyl)carbothioic thioanhydride
32-Bromoethanol (alkylation of the dithiocarbamate salt)2-Hydroxyethyl N-(4-chlorophenyl)carbamodithioate

Incorporating Heterocyclic or Aromatic Scaffolds

Dithiocarbamates are valuable intermediates in the synthesis of various heterocyclic compounds. This compound can serve as a precursor for the construction of nitrogen- and sulfur-containing heterocycles.

A well-documented transformation is the Hantzsch thiazole (B1198619) synthesis and its variations. nih.govresearchgate.net In a plausible pathway, the dithiocarbamate can be converted to a thioamide equivalent, which can then react with an α-haloketone to form a thiazole ring. A more direct approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water to yield 2-(alkylsulfanyl)thiazoles.

Proposed Synthesis of a Thiazole Derivative:

The reaction of this compound with an α-bromo ketone, such as phenacyl bromide, in a suitable solvent could potentially lead to the formation of a 2-(methylthio)-4-phenyl-3-(4-chlorophenyl)thiazolium bromide, which upon deprotonation would yield the corresponding thiazole.

Furthermore, dithiocarbamates can be used in the synthesis of other heterocyclic systems like 1,3,4-thiadiazines through cyclization reactions with appropriate reagents.

Relationship Between Structural Modifications and Tunable Chemical Properties

The structural modifications detailed above have a significant impact on the chemical and physical properties of the resulting molecules. These changes can affect reactivity, stability, and biological activity.

For instance, N-substitution can influence the electron density on the nitrogen and sulfur atoms, thereby altering the chelating properties of the dithiocarbamate group. The introduction of bulky alkyl or aryl groups on the nitrogen can also introduce steric hindrance, which may affect the molecule's ability to interact with other chemical species.

Modification of the thioester group can significantly alter the reactivity of the molecule. For example, converting the methyl thioester to a more labile group could enhance its utility as a leaving group in certain reactions.

Multi-component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Dithiocarbamates and their derivatives can be employed in MCRs to generate diverse molecular scaffolds.

A plausible application of a derivative of this compound is in an Ugi or Passerini-type reaction. For instance, an isocyanide derivative could be synthesized from the parent compound, which could then participate in these classic MCRs. nih.gov

A more direct approach involves the use of dithiocarbamates in novel MCRs. For example, a multicomponent reaction for the synthesis of dithiocarbamate-containing piperazine (B1678402) derivatives has been developed. This reaction proceeds via the C-N bond cleavage of a DABCO salt in the presence of an amine and carbon disulfide. While not directly using the title compound, it demonstrates the potential for dithiocarbamate precursors in MCRs.

Proposed MCR Application:

A derivative of this compound, for example, an amino-functionalized analogue, could potentially be used as the amine component in an Ugi four-component reaction, leading to the formation of complex peptide-like structures incorporating the dithiocarbamate moiety.

Polymerization Studies Involving this compound Derivatives

Dithiocarbamates have gained significant attention in polymer chemistry, particularly as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

For a derivative of this compound to be an effective RAFT agent, the electronic properties of the dithiocarbamate group need to be tuned to facilitate the reversible addition of propagating polymer radicals and fragmentation of the intermediate radical. This is often achieved by modifying the N-substituent. Dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system have been shown to be effective RAFT agents.

Proposed RAFT Agent Derivative:

A derivative such as S-methyl N-(4-chlorophenyl)-N-(pyridin-4-yl)carbamodithioate could potentially act as a CTA for the polymerization of various monomers like styrenes and acrylates. The pyridyl group would help to stabilize the intermediate radical formed during the RAFT process.

Table 3: Potential Monomers for RAFT Polymerization Using a this compound-based CTA

MonomerResulting Polymer
StyrenePolystyrene
Methyl MethacrylatePoly(methyl methacrylate)
n-Butyl AcrylatePoly(n-butyl acrylate)

The synthesis of dithiocarbamate-containing polymers can also be achieved by polymerizing monomers that already contain the dithiocarbamate functionality or by post-polymerization modification of a suitable polymer with a dithiocarbamate-containing reagent.

Advanced Analytical Techniques for Methyl N 4 Chlorophenyl Carbamodithioate Research

Chromatographic Separation Techniques for Complex Mixtures and Purity Analysis

Chromatography is a fundamental tool for separating methyl N-(4-chlorophenyl)carbamodithioate from complex sample matrices and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the analytical objectives.

Due to the general instability and low solubility of dithiocarbamates (DTCs) in common organic solvents, direct analysis by HPLC can be challenging. tandfonline.comnih.gov However, HPLC methods have been developed for the analysis of DTCs, often involving derivatization or the use of ion-pair chromatography to improve retention and separation on reverse-phase columns. jst.go.jpacs.org

For the analysis of DTCs, a common approach involves their conversion to more stable derivatives. jst.go.jp For instance, a method for analyzing DTCs in agricultural products involves extraction with an alkaline mixture of cysteine and EDTA, followed by the addition of an ion-pair reagent and derivatization with methyl iodide to form methyl-esters, which are then analyzed by HPLC with UV detection. jst.go.jp A typical HPLC system for such an analysis would utilize a C18 column with a mobile phase consisting of a water and acetonitrile (B52724) gradient. jst.go.jp

Another approach for the analysis of dithiocarbamate (B8719985) fungicides is the in-situ formation of a copper(II)-dithioligand complex, which is then separated as an ion pair with hexanesulfonate on a C-18 reverse-phase column and detected by UV-Vis spectrophotometry. acs.org

A developed HPLC method for the simultaneous determination of zineb (B1684293) and hexaconazole (B1673136) in pesticide formulations involved a simple derivatization followed by analysis on a C18 column with a mobile phase of acetonitrile and water, and PDA detection. jst.go.jp Similarly, a method for mancozeb, azoxystrobin, and difenoconazole (B1670550) in dosage forms used a validated simple derivatization liquid chromatographic method with diode array detection. jst.go.jp

Table 1: Illustrative HPLC Method Parameters for Dithiocarbamate Analysis

ParameterValue
Column YMC ODS AM-312 (6mm i.d., 150mm)
Mobile Phase Water:Acetonitrile (6:4)
Detector UV
Derivatizing Agent Methyl iodide

This table is illustrative and based on general methods for dithiocarbamate analysis. Specific parameters for this compound may vary.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, dithiocarbamates like this compound are generally not stable enough for direct GC analysis. thermofisher.com The most common approach for the GC analysis of DTCs is indirect, involving their acid hydrolysis to form carbon disulfide (CS₂), which is a volatile and readily analyzable compound. thermofisher.comnih.gov

This method involves the quantitative conversion of the dithiocarbamate to CS₂ by reaction with a reducing agent, such as tin(II) chloride, in an acidic medium (HCl) at an elevated temperature (e.g., 80°C). thermofisher.comnih.gov The evolved CS₂ is then partitioned into an organic solvent, typically isooctane, and analyzed by GC coupled with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD). thermofisher.comnih.goveurl-pesticides.eu

While this is a widely used and standardized method for the determination of total DTC content, it is a non-specific "sum method" that does not differentiate between various types of dithiocarbamates present in a sample. thermofisher.comthermofisher.com For the specific analysis of this compound, derivatization to a more volatile and stable compound would be necessary if direct GC analysis is desired.

Table 2: Typical GC Conditions for Carbon Disulfide Analysis from Dithiocarbamate Decomposition

ParameterValue
GC Column TRACE GC Ultra with various polarities evaluated
Injector Split injection (e.g., 20:1 split ratio)
Oven Program Isothermal or gradient, e.g., optimized for CS₂ elution
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
Carrier Gas Helium

This table represents typical conditions for the analysis of CS₂ derived from dithiocaramates. nih.govthermofisher.com

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of this compound and its byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the analysis of CS₂ derived from the acid hydrolysis of dithiocarbamates. thermofisher.comencyclopedia.pub The mass spectrometer provides highly selective and sensitive detection of CS₂, allowing for reliable quantification even in complex matrices. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances the sensitivity and specificity of the analysis by focusing on characteristic ions of CS₂. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of dithiocarbamates, often with the advantage of analyzing the intact molecule or its derivative, thus providing more specificity than the CS₂ method. nih.gov For the analysis of DTCs by LC-MS/MS, a common strategy involves the methylation of the compounds followed by detection using tandem mass spectrometry. nih.gov This approach has been shown to be highly sensitive, with limits of quantification in the low µg/kg range. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent selectivity and sensitivity for the target analytes. mdpi.com

A rapid and sensitive method for the analysis of ten dithiocarbamate fungicides in various matrices was developed using a modified QuEChERS method followed by LC-MS/MS detection of the methylated DTCs. nih.gov This method demonstrated good accuracy and low limits of quantification. nih.gov

Table 3: Comparison of Hyphenated Techniques for Dithiocarbamate Analysis

TechniqueAnalyteSample PreparationAdvantagesLimitations
GC-MS Carbon Disulfide (CS₂)Acid hydrolysisStandardized, robust, high precisionNon-specific (total DTCs), indirect analysis
LC-MS/MS Methylated DTCsDerivatization (e.g., methylation)High sensitivity and selectivity, specific analysis of parent compoundRequires derivatization, potential for matrix effects

Quantitative Methodologies for Accurate Determination of this compound and its Byproducts

Accurate quantification of this compound and its potential byproducts is essential for regulatory compliance and risk assessment.

For the GC-MS based CS₂ method , quantification is typically performed using an external calibration curve prepared from standards of a known dithiocarbamate, such as thiram, which is used as a representative compound. thermofisher.com The concentration of the target dithiocarbamate in the sample is then calculated based on the amount of CS₂ produced. thermofisher.com Method validation studies for the analysis of dithiocarbamates in various food commodities have shown high recovery rates, typically ranging from 79% to 104%. thermofisher.comthermofisher.com The limit of quantification (LOQ) for this method is generally in the range of 0.04 µg/mL. thermofisher.com

In LC-MS/MS methods , quantification is achieved by constructing a calibration curve using standards of the derivatized analyte. nih.gov The use of an internal standard is often recommended to compensate for matrix effects and variations in extraction efficiency and instrument response. mdpi.com LC-MS/MS methods for dithiocarbamates have demonstrated excellent linearity over a wide concentration range and very low limits of quantification, often below 1 µg/kg. nih.govresearchgate.net

The determination of byproducts, such as ethylene (B1197577) thiourea (B124793) (ETU) and propylene (B89431) thiourea (PTU), which are degradation products of certain dithiocarbamates, is also of significant interest due to their potential toxicity. nih.gov These polar compounds are often analyzed by LC-MS/MS, which provides the necessary sensitivity and selectivity for their determination in various matrices. nih.gov

Table 4: Reported Quantitative Performance Data for Dithiocarbamate Analysis

Analytical MethodMatrixAnalyteLOQRecovery (%)Reference
GC-MSFruits and VegetablesCS₂ (from Thiram)0.04 µg/mL79 - 104 thermofisher.com
GC-MSSpicesCS₂0.05 mg/kg75 - 98 nih.gov
LC-MS/MSBeer, Fruit Juice, MaltMethylated DTCs< 7 µg/kg92.2 - 112.6 nih.gov

Future Directions and Emerging Research Avenues for Methyl N 4 Chlorophenyl Carbamodithioate

Integration of Methyl N-(4-chlorophenyl)carbamodithioate into Supramolecular Chemistry Frameworks

The dithiocarbamate (B8719985) (dtc) ligand is a highly versatile and robust building block for metal-directed self-assembly. researchgate.net Its ability to form stable complexes with a wide range of transition metals has led to the creation of complex and novel supramolecular architectures such as macrocycles, cages, and catenanes. researchgate.netrsc.org The future integration of this compound into these frameworks opens up possibilities for creating functional supramolecular systems.

The N-(4-chlorophenyl) group can play a crucial role in directing the self-assembly process through non-covalent interactions, such as π-π stacking and halogen bonding. These interactions can be used to control the final architecture and properties of the resulting supramolecular assembly. For instance, metal complexes of this compound could be designed to self-assemble into host cavities capable of selectively binding specific guest molecules. researchgate.net The electronic nature of the chlorophenyl ring could modulate the binding affinity and selectivity of these host-guest systems.

Furthermore, the dithiocarbamate group is known to be an excellent anchor for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. nih.govacs.org Research has shown that the bidentate nature of the dithiocarbamate group provides a different and stable metal-molecule coupling compared to traditional thiols. nih.govacs.org By using this compound, it would be possible to create functionalized surfaces with tailored properties. The exposed chlorophenyl groups could be used to control the surface energy, wettability, or to serve as a platform for further molecular recognition events.

Supramolecular ArchitecturePotential Role of this compoundKey Interactions
Metallomacrocycles Forms the corners or linkers of the macrocyclic ring upon coordination with metal ions.Metal-sulfur coordination, π-π stacking between chlorophenyl groups.
Molecular Cages Acts as a ligand panel in the formation of 3D cage-like structures.Directional bonding with metal ions, halogen bonding.
Coordination Polymers Serves as a bridging ligand to form 1D, 2D, or 3D polymeric networks.Bidentate or bridging coordination modes.
Self-Assembled Monolayers (SAMs) Functions as a surface anchor on metal substrates (e.g., Au, Ag, Cu).Bidentate S-metal bonding on the surface.

Exploration of Novel Catalytic Applications Leveraging the Carbamodithioate Moiety

Dithiocarbamate complexes have demonstrated significant potential in various catalytic applications. nih.gov They are known to stabilize metals in multiple oxidation states, a key property for many catalytic cycles. nih.gov Metal complexes derived from this compound are promising candidates for exploration as novel catalysts.

The electronic properties of the ligand are critical in tuning the activity of the metal center. The electron-withdrawing nature of the 4-chlorophenyl group in this compound can influence the electron density at the coordinated metal ion. This modulation can, in turn, affect the substrate activation, reaction rates, and selectivity of catalytic processes. For example, ruthenium(II) dithiocarbamate complexes have been investigated for the epoxidation of olefins. mdpi.com A complex of this compound could offer a different catalytic profile due to the electronic influence of its specific substituent.

Future research could focus on synthesizing a series of transition metal complexes with this compound and screening their activity in various organic transformations. Potential areas of investigation include oxidation, reduction, cross-coupling reactions, and polymerization. The nitrogen atom in the dithiocarbamate backbone can stabilize cationic intermediates, which is beneficial in certain polymerization reactions. nih.gov

Catalytic Reaction TypePotential Application of this compound ComplexesRationale
Oxidation/Epoxidation As a ligand for late transition metals (e.g., Ru, Fe) to catalyze the oxidation of alcohols or alkenes.The ligand can stabilize high-valent metal-oxo species.
Cross-Coupling Reactions In complexes with Pd or Ni for C-C or C-N bond formation.The ligand's electronic properties can tune the reductive elimination step.
Polymerization As a Reversible Addition-Fragmentation chain Transfer (RAFT) agent or as part of a catalyst system.The dithiocarbamate moiety is effective for controlling radical polymerization. nih.gov
Hydrogenation In Rh or Ir complexes for the reduction of unsaturated bonds.The ligand framework can influence the steric and electronic environment of the metal center.

Advanced Materials Science Applications Derived from this compound Scaffolds

The dithiocarbamate functional group is a versatile tool in materials science, used as a precursor for nanoparticles, a component of functional polymers, and a surface modification agent. mdpi.com this compound can serve as a fundamental building block for a new generation of advanced materials.

One significant avenue is its use as a single-source precursor (SSP) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govmdpi.com By thermolyzing a metal complex of this compound, it is possible to produce well-defined metal sulfide nanomaterials. The compound conveniently provides both the metal (in its complexed form) and the sulfur source. The organic substituents, including the chlorophenyl group, can act as capping agents during particle growth, allowing for control over the size, shape, and surface properties of the resulting nanoparticles. nih.gov

Furthermore, this compound can be incorporated into polymer chains. Dithiocarbamate-based polymers have been developed for applications such as heavy metal remediation from water. google.com By designing polymers incorporating the N-(4-chlorophenyl)carbamodithioate unit, materials with specific recognition properties could be created. For example, such polymers could be investigated as sorbents for aromatic pollutants or as functional fillers in composite materials. Recently, dithiocarbamate-based oligomers have also been explored as antibacterial agents, suggesting another potential direction for materials derived from this scaffold. acs.org

Material TypeApplication AreaRole of this compound
Metal Sulfide Nanoparticles Catalysis, electronics, optics.Serves as a single-source precursor. nih.govmdpi.com
Functional Polymers Environmental remediation, sensors.Acts as a monomer or functional side group. google.com
Surface Coatings Antifouling, corrosion resistance.Forms a protective self-assembled monolayer on metal surfaces. nih.gov
Composite Materials Enhanced mechanical or functional properties.Used as a surface modifier for fillers to improve matrix compatibility.

Theoretical Predictions Guiding Experimental Design in this compound Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms, thereby guiding experimental efforts. nih.govnih.gov Applying theoretical methods to this compound can accelerate the discovery of its potential applications.

DFT calculations can be used to predict the geometric and electronic structures of this compound and its corresponding metal complexes. researchgate.netmdpi.com This includes predicting bond lengths, bond angles, and coordination geometries, which can be compared with experimental data from techniques like X-ray crystallography. Such studies can provide insight into the stability and reactivity of these compounds. For example, theoretical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions and redox properties of the molecules. researchgate.net

Moreover, computational models can simulate the interaction of this compound with metal surfaces, providing a molecular-level understanding of the formation of self-assembled monolayers. Theoretical studies can also predict the binding energies of host-guest complexes in supramolecular assemblies, helping to screen for the most promising systems before undertaking complex syntheses. In the realm of catalysis, DFT can be employed to map out entire reaction pathways, identify transition states, and calculate activation barriers, offering a detailed understanding of the catalytic mechanism. nih.gov This predictive power allows researchers to rationally design more efficient catalysts and materials based on the this compound scaffold.

Predicted Property (via DFT)Experimental RelevanceResearch Area Impacted
Optimized Molecular Geometry Comparison with X-ray crystal structures. nih.govSupramolecular Chemistry, Materials Science
HOMO/LUMO Energies Correlation with UV-Vis spectra and redox potentials. nih.govCatalysis, Materials Science
Vibrational Frequencies Assignment of experimental IR and Raman spectra.All areas (structural characterization)
Reaction Pathway Energetics Understanding reaction mechanisms and predicting catalyst efficiency.Catalysis, Materials Science
Non-covalent Interaction Energies Predicting the stability of supramolecular assemblies.Supramolecular Chemistry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.